molecular formula C18H18O2 B4968242 methyl 1-methyl-2,2-diphenylcyclopropanecarboxylate CAS No. 6975-21-9

methyl 1-methyl-2,2-diphenylcyclopropanecarboxylate

Cat. No.: B4968242
CAS No.: 6975-21-9
M. Wt: 266.3 g/mol
InChI Key: MUAUTHXBCNRXBU-UHFFFAOYSA-N
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Description

Methyl 1-methyl-2,2-diphenylcyclopropanecarboxylate is an organic compound with the molecular formula C18H18O2 It is a cyclopropane derivative characterized by the presence of two phenyl groups and a carboxylate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and advanced purification techniques are often employed to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Methyl 1-methyl-2,2-diphenylcyclopropanecarboxylate can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction of this compound can be achieved using reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or alkanes.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Chemistry

In organic synthesis, methyl 1-methyl-2,2-diphenylcyclopropanecarboxylate is used as a building block for the synthesis of more complex molecules. Its unique cyclopropane ring structure makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential bioactivity. Its structural features allow it to interact with various biological targets, making it a candidate for drug development and biochemical studies.

Medicine

This compound has been investigated for its potential therapeutic properties. Its derivatives are explored for use as anti-inflammatory and analgesic agents.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer chemistry and material science.

Mechanism of Action

The mechanism of action of methyl 1-methyl-2,2-diphenylcyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can modulate biological pathways. These interactions can result in various biological effects, including anti-inflammatory and analgesic activities.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,2-diphenylcyclopropanecarboxylate: Lacks the additional methyl group on the cyclopropane ring.

    Ethyl 1-methyl-2,2-diphenylcyclopropanecarboxylate: Has an ethyl ester group instead of a methyl ester group.

    1-Methyl-2,2-diphenylcyclopropanecarboxylic acid: Contains a carboxylic acid group instead of an ester group.

Uniqueness

Methyl 1-methyl-2,2-diphenylcyclopropanecarboxylate is unique due to the presence of both a methyl group and two phenyl groups on the cyclopropane ring, which imparts distinct steric and electronic properties. These features influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 1-methyl-2,2-diphenylcyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O2/c1-17(16(19)20-2)13-18(17,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUAUTHXBCNRXBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00281599, DTXSID50864154
Record name methyl 1-methyl-2,2-diphenylcyclopropanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00281599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 1-methyl-2,2-diphenylcyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50864154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6975-21-9
Record name NSC22094
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22094
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 1-methyl-2,2-diphenylcyclopropanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00281599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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